Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent originally derived from the natural product Dolastatin 10. [] In the context of scientific research, it is frequently used in its prodrug form, linked to targeting moieties such as antibodies via a valine-citrulline (vc) dipeptide linker. This prodrug, referred to as vcMMAE, represents a key component of antibody-drug conjugates (ADCs). [, ] VcMMAE plays a crucial role in targeted drug delivery, enabling the selective delivery of MMAE to tumor cells, minimizing off-target effects associated with systemic chemotherapy. [, , ] This approach holds promise for enhancing treatment efficacy and reducing side effects in various malignancies. [, , , , , ]
VcMMAE, or valine-citrulline monomethyl auristatin E, is a potent cytotoxic agent frequently utilized in the development of antibody-drug conjugates (ADCs). This compound is known for its ability to selectively deliver cytotoxic agents to cancer cells, thereby minimizing damage to healthy tissues. VcMMAE is classified as a synthetic derivative of monomethyl auristatin E, which is a member of the auristatin class of microtubule-disrupting agents. The incorporation of the valine-citrulline linker enhances its stability and efficacy when conjugated to antibodies targeting specific tumor antigens.
The synthesis of valine-citrulline monomethyl auristatin E involves several key steps and techniques. Typically, the process begins with the preparation of an activated valine-citrulline linker. The linker is synthesized by combining valine-citrulline with monomethyl auristatin E in anhydrous dimethylformamide and pyridine under controlled conditions. High-performance liquid chromatography (HPLC) is employed to monitor the reaction progress and purify the final product .
In one study, the synthesis was conducted using a specific protocol where the activated linker was reacted with monomethyl auristatin E in a stoichiometric ratio, followed by purification through reverse-phase preparative HPLC. The final product was then characterized for purity and yield, which typically reached around 70% .
The molecular structure of valine-citrulline monomethyl auristatin E consists of a peptide linker that connects to a potent cytotoxic agent. The structure features:
The molecular formula can be represented as CHNO, with a molecular weight of approximately 570.75 g/mol .
Valine-citrulline monomethyl auristatin E undergoes several chemical reactions during its synthesis and application as an ADC:
The mechanism of action for valine-citrulline monomethyl auristatin E primarily revolves around its role as a microtubule inhibitor:
Valine-citrulline monomethyl auristatin E exhibits several notable physical and chemical properties:
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are essential for confirming its identity and purity .
Valine-citrulline monomethyl auristatin E is primarily utilized in the field of oncology as part of antibody-drug conjugates targeting various cancers, including:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3